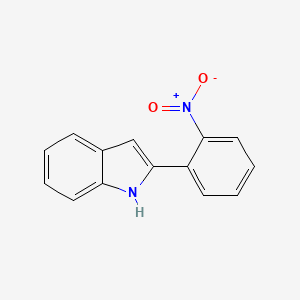

2-(2-Nitrophenyl)-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

59050-53-2 |

|---|---|

Molecular Formula |

C14H10N2O2 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

2-(2-nitrophenyl)-1H-indole |

InChI |

InChI=1S/C14H10N2O2/c17-16(18)14-8-4-2-6-11(14)13-9-10-5-1-3-7-12(10)15-13/h1-9,15H |

InChI Key |

MSKFQWVXWSGLLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Elucidation of Synthetic Transformations

Electron Transfer Pathways

Electron transfer (ET) processes are fundamental to many chemical transformations, including the synthesis of heterocyclic compounds like 2-(2-Nitrophenyl)-1H-indole. In the context of its formation, particularly from precursors involving the nitroaryl group, ET pathways can initiate the necessary bond-forming cascades.

The photochemical reactions of compounds containing a 4-(2-nitrophenyl) moiety, for instance, provide evidence for intramolecular electron transfer. In these systems, the dihydropyridine (B1217469) ring can act as an electron donor, transferring an electron to the electron-accepting nitrobenzene (B124822) group. researchgate.net This process is often highly exothermic and can lead to the formation of a radical ion pair, which is a key intermediate on the reaction pathway. researchgate.net

Similarly, in syntheses starting from precursors that are reduced to form the indole (B1671886) ring, the initial step often involves the reduction of the nitro group. This reduction can proceed via a series of single electron transfers. For example, certain biological molecules like catecholamines can reduce nitroheterocyclic drugs, forming nitro radical anions. nih.gov This process highlights the capacity of the nitro group to accept an electron, a critical step in initiating cyclization. The formation of these nitro radical anions underpins the transformation of the nitroaryl precursor into a species poised for intramolecular ring closure. nih.gov

Key Features of Electron Transfer Pathways:

Initiation: Often triggered by light (photoinduced electron transfer) or chemical reducing agents.

Intermediate Formation: Leads to the generation of radical ion pairs (e.g., a donor cation radical and the nitroaryl anion radical). researchgate.net

Driving Force: The difference in redox potentials between the electron donor and the nitroaryl acceptor group.

Radical Mechanisms

Following electron transfer, radical species are often generated, and their subsequent reactions drive the formation of the indole core. The chemistry of radical cations and neutral radicals derived from indole precursors is central to understanding these mechanisms.

Anodic oxidation studies on 2-phenyl-1H-indole have provided insights into the reactivity of the corresponding radical cations. rsc.org These highly reactive intermediates can engage in various reactions, depending on the conditions. In the synthesis of this compound, a key step is the reductive cyclization of a precursor like an o-nitro-substituted styrene (B11656) or similar compound. This process often involves radical intermediates.

A common strategy is the Cadogan reductive cyclization. In this reaction, a nitro compound is deoxygenated, typically by a phosphite (B83602) reagent like triethyl phosphite, to generate a nitrene intermediate. nih.gov However, under certain reductive conditions, particularly with metals, the reaction can proceed through radical anion intermediates. The nitro group is reduced to a nitroso group, which can then undergo further reduction and cyclization.

The general steps in a radical-mediated reductive cyclization can be outlined as:

Reduction of the Nitro Group: A reducing agent (e.g., a metal catalyst with a hydrogen source) donates an electron to the nitro group, forming a nitro radical anion.

Protonation and Further Reduction: The radical anion is protonated and undergoes further reduction steps, eventually forming a hydroxylamine (B1172632) or an amino group.

Radical Cyclization: At an intermediate stage of reduction, a radical center on the nitrogen or an adjacent atom can attack the aromatic ring or a side chain to form the five-membered pyrrole (B145914) ring of the indole nucleus.

The involvement of radicals is a powerful strategy for forming C-C and C-N bonds under conditions that might be incompatible with more traditional ionic pathways. mdpi.comlibretexts.org

Intramolecular Cyclization Pathways (e.g., 5-Exo-dig)

The final and defining step in the formation of the indole ring system from a linear precursor is an intramolecular cyclization. The regioselectivity of this ring closure is governed by Baldwin's rules, which predict the relative favorability of different cyclization modes. For many indole syntheses, a 5-exo cyclization is the key bond-forming event.

In the context of forming the pyrrole ring of indole, different variations of the "exo" and "endo" cyclizations are possible:

5-Exo-dig: This pathway involves a 5-membered ring being formed by an attack of a nucleophile onto a triple bond (digonal carbon), where the bond being broken is outside the newly formed ring. While less common for this specific indole synthesis, it is a known pathway for forming five-membered rings. rsc.orgresearchgate.net

5-Endo-dig: In this case, the attacking atom becomes part of the ring, and the bond broken within the alkyne is also within the newly formed ring. This pathway is often utilized in the synthesis of indoles from 2-alkynyl anilines. acs.orgrsc.org

5-Exo-trig: This is a very common pathway where the attack is on a double bond (trigonal carbon). In the synthesis of this compound via reductive cyclization of a 2-(2-nitrophenyl)ethenylamine intermediate, the amino group would attack the double bond in a 5-exo-trig manner to close the ring.

The Cadogan reductive cyclization of 2-(2-nitrophenyl)thiophene, an analogue of the precursors to this compound, proceeds via a nitrene intermediate which then undergoes an intramolecular cyclization to form the indole ring system. nih.gov This cyclization is a critical step that establishes the core heterocyclic structure. Similarly, palladium-catalyzed double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes is a powerful method for constructing fused indole systems, relying on intramolecular cyclization of an in-situ generated amino group onto a pendant alkene. nih.gov

The preference for one cyclization pathway over another is influenced by steric and electronic factors, as well as the geometry of the transition state. researchgate.net

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

Catalysts and reagents play a pivotal role in directing the course of the synthesis, enhancing reaction rates, and ensuring high selectivity and efficiency. In the synthesis of this compound, transition metal catalysts are often employed for the key reductive cyclization step.

Transition Metal Catalysis:

Palladium (Pd): Palladium catalysts are widely used for reductive cyclizations. For example, palladium on carbon (Pd/C) with a hydrogen source can effectively reduce the nitro group, facilitating subsequent cyclization. google.com Palladium complexes are also used in cross-coupling reactions to construct the precursors for cyclization. nih.gov

Iron (Fe): Iron powder in the presence of an acid (like acetic acid) is a classical and cost-effective reagent for the reduction of nitroarenes to anilines, which can then cyclize. mdpi.com An iron(II) phthalocyanine (B1677752) complex has also been reported as a catalyst for indole synthesis. researchgate.net

Cobalt-Rhodium (Co-Rh) Nanoparticles: Heterobimetallic nanoparticles, such as those made of cobalt and rhodium, have shown high activity and recyclability in the catalytic reductive cyclization of 2-(2-nitroaryl)acetonitriles to indoles under mild conditions (1 atm H₂, 25 °C). acs.org This highlights the potential of advanced catalytic materials to improve the sustainability of indole synthesis.

Copper (Cu): Copper catalysts can also be employed. For instance, CuI has been used in cross-dehydrogenative coupling reactions to form indole derivatives. mdpi.com

The choice of catalyst and ligands can dramatically influence the reaction's outcome. Ligands can modify the steric and electronic environment of the metal center, thereby controlling which reaction pathway is favored and preventing side reactions. encyclopedia.pubrsc.org

Reductive Reagents: Besides catalytic hydrogenation, other reducing agents are also effective.

Triethyl phosphite (P(OEt)₃): This reagent is characteristic of the Cadogan cyclization, where it acts as an oxygen abstractor to convert the nitro group into a reactive nitrene. nih.gov

Tin(II) Chloride (SnCl₂): This is another common reducing agent for converting nitro groups to amines.

The table below summarizes the role of various catalysts in similar indole syntheses.

| Catalyst/Reagent | Reaction Type | Role | Reference |

|---|---|---|---|

| Co-Rh Nanoparticles | Reductive Cyclization | Catalyzes hydrogenation of nitro group and subsequent cyclization | acs.org |

| Iron (Fe) Powder / Acetic Acid | Reductive Cyclization | Reduces nitro group to amine for cyclization | mdpi.com |

| Palladium (PdCl₂(PPh₃)₂) | Reductive Cyclization | Catalyzes the intramolecular cyclization of nitroalkenes | nih.gov |

| Triethyl phosphite | Cadogan Cyclization | Deoxygenates nitro group to form a nitrene intermediate | nih.gov |

Reaction Kinetics and Thermodynamic Considerations

Thermodynamics: The thermodynamic driving force for the synthesis of this compound is the formation of the stable, aromatic indole ring system. Aromatic systems have a significant resonance stabilization energy, which makes their formation highly favorable.

| Parameter | Influence on Reaction | Example Consideration |

|---|---|---|

| Activation Energy (Ea) | Determines the reaction rate (kinetics). Lower Ea leads to a faster reaction. | The 5-exo cyclization pathway often has a lower activation barrier than a corresponding 6-endo pathway for forming five-membered rings. researchgate.net |

| Enthalpy of Reaction (ΔH) | Determines if the reaction releases (exothermic) or absorbs (endothermic) heat. | The formation of the aromatic indole ring is a highly exothermic process, providing a strong thermodynamic driving force. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity and position of equilibrium (thermodynamics). A negative ΔG indicates a spontaneous reaction. | The final indole product is significantly more stable than the acyclic precursor, resulting in a large negative ΔG for the overall reaction. |

By carefully controlling reaction conditions such as temperature and reaction time, it is possible to favor either the kinetic or the thermodynamic product, thus achieving selectivity in the synthesis of this compound.

Despite a comprehensive search for spectroscopic data on the chemical compound This compound , detailed experimental information required to fully populate the requested article outline is not available in the public domain through the conducted searches. While the compound is known and its Chemical Abstracts Service (CAS) number is registered as 59050-53-2, specific research articles or database entries containing its advanced spectroscopic characterization—including detailed ¹H NMR, ¹³C NMR, IR, and Raman spectra—could not be located.

The provided outline requires an in-depth analysis of proton and carbon NMR environments, advanced NMR techniques for structural confirmation, and detailed vibrational mode assignments from IR and Raman spectroscopy. This level of detail necessitates access to published experimental data, which appears to be unavailable for this specific isomer.

Information has been found for related isomers, such as 1-(2-Nitrophenyl)-1H-indole, 2-(3-Nitrophenyl)-1H-indole, and 2-(4-Nitrophenyl)-1H-indole, which have been characterized spectroscopically. However, due to the strict requirement to focus solely on this compound, the data for these related compounds cannot be used as a substitute.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate article as requested under the specified constraints.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRES-MS) is employed to measure the mass-to-charge ratio (m/z) of the molecular ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the compound's elemental composition by distinguishing between ions with the same nominal mass but different chemical formulas. For 2-(2-Nitrophenyl)-1H-indole, the molecular formula is C₁₄H₁₀N₂O₂. HRES-MS analysis would be expected to yield an experimental m/z value that closely matches the calculated exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙), thereby confirming the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Nominal Mass | 238 u |

| Calculated Monoisotopic Mass | 238.074228 u |

| Expected Ion in HRES-MS (ESI+) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 239.08150 |

In addition to providing the molecular weight, mass spectrometry induces fragmentation of the parent molecule, and the resulting fragment ions provide a "fingerprint" that is characteristic of the compound's structure. The fragmentation pathways of indole (B1671886) derivatives and nitrophenyl compounds have been studied, allowing for a predictive analysis of this compound. tsijournals.comscirp.orgresearchgate.net

Common fragmentation processes for nitroaromatic indoles involve the loss of the nitro group and subsequent cleavages. Key expected fragmentation pathways include:

Loss of the Nitro Group: A primary fragmentation would be the loss of a nitro radical (•NO₂) from the molecular ion, followed by the loss of carbon monoxide (CO).

Ortho Effect: The proximity of the indole and nitrophenyl rings may lead to "ortho effects," where interactions between the substituent groups influence the fragmentation cascade. researchgate.net

Indole Ring Fission: Characteristic fragmentation of the indole nucleus itself often involves the loss of HCN. scirp.org

| Proposed Fragment Ion | Proposed Neutral Loss | Expected m/z | Notes |

|---|---|---|---|

| [M-NO₂]⁺ | •NO₂ | 192.0757 | Loss of the nitro group. |

| [M-O-NO]⁺ | •O, •NO | 176.0808 | Rearrangement and loss of oxygen and nitric oxide. |

| [M-NO₂-CO]⁺ | •NO₂, CO | 164.0808 | Subsequent loss of carbon monoxide. |

| [C₈H₆N]⁺ | C₆H₄NO₂ | 116.0495 | Fragment corresponding to the indole moiety after cleavage. |

| [C₇H₅]⁺ | - | 89.0386 | Characteristic indole fragment after loss of HCN. scirp.org |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic properties of a molecule, providing information on its chromophores, electronic transitions, and photophysical behavior upon absorption of light.

The UV-Vis absorption spectrum of this compound is governed by the electronic transitions within its two main chromophoric systems: the indole ring and the nitrophenyl ring. Most nitroindole isomers exhibit one or more broad absorption peaks in the near-UV range, typically between 300 and 400 nm. nih.gov The spectrum is a composite of π → π* transitions, characteristic of the aromatic systems, and n → π* transitions associated with the non-bonding electrons of the oxygen atoms in the nitro group. The conjugation between the indole and nitrophenyl rings can lead to shifts in the absorption maxima (λmax) compared to the individual, unsubstituted chromophores.

| Chromophore/System | Typical Electronic Transition | Approximate λmax Range (nm) |

|---|---|---|

| Indole Ring System | π → π | 260-290 |

| Nitrophenyl Group | π → π | 250-280 |

| Nitrophenyl Group | n → π | 300-350 |

| Conjugated System | π → π | >300 |

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of this emission process, defined as the ratio of photons emitted to photons absorbed. wikipedia.orguci.edu

The photophysical behavior of this compound is expected to be significantly influenced by the nitro group. Nitroaromatic compounds are well-known to be poor fluorophores, often exhibiting very low to negligible quantum yields. This is because the nitro group promotes efficient non-radiative decay pathways, particularly intersystem crossing from the excited singlet state to a triplet state, which then deactivates without emitting light. wikipedia.org

A quantum yield study would be performed using a comparative method, measuring the integrated fluorescence intensity of the sample relative to a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate) under identical experimental conditions. fortlewis.edunist.gov The environment, particularly solvent polarity, can also impact the quantum yield. wikipedia.org

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not detailed in the provided sources, analysis of related structures reveals the type of data that would be obtained. nih.govnih.gov A crystallographic study would confirm the connectivity of the atoms and provide key conformational details. Of particular importance would be the dihedral angle between the plane of the indole ring system and the plane of the nitrophenyl ring. This angle dictates the degree of steric hindrance and electronic conjugation between the two aromatic systems, which in turn influences the compound's chemical and photophysical properties. Related heterocyclic compounds are often found to crystallize in common crystal systems such as monoclinic or orthorhombic. acs.orgmdpi.com

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | The basic symmetry of the unit cell (e.g., Monoclinic, Orthorhombic). |

| Space Group | The full symmetry of the crystal structure (e.g., P2₁/c). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles formed by three connected atoms. |

| Torsion (Dihedral) Angles (°) | The rotation around a chemical bond; defines molecular conformation. |

Unit Cell Parameters and Space Group Analysis

As of the latest available data, the single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, experimentally determined unit cell parameters and the corresponding space group remain uncharacterized.

Theoretical predictions of crystal structures for organic molecules can be complex due to polymorphism, where a compound can crystallize into multiple forms with different unit cells and space groups. Without experimental data to serve as a reference, any purely computational prediction of the unit cell parameters and space group for this compound would be speculative.

For illustrative purposes, the crystallographic data of a related compound, 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one, is presented in the table below to provide a general idea of the crystallographic parameters that might be observed in similar molecular systems. nih.gov

| Crystal Data for a Related Nitrophenyl-Indole Derivative | |

| Empirical Formula | C23H18N2O5S |

| Formula Weight | 434.45 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.0224 (7) |

| b (Å) | 15.4581 (10) |

| c (Å) | 15.1347 (10) |

| α (°) | 90 |

| β (°) | 106.349 (2) |

| γ (°) | 90 |

| Volume (ų) | 2025.5 (2) |

| Z | 4 |

Note: The data presented in this table is for a structurally related compound and should not be considered representative of this compound.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is anticipated to be governed by a variety of non-covalent interactions. Theoretical studies on analogous molecules, such as (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate, reveal the significant role of hydrogen bonding and other weak interactions in the formation of a stable three-dimensional network.

In the absence of a crystal structure for the title compound, a discussion of its potential intermolecular interactions can be inferred from computational analyses of similar structures. It is likely that the indole N-H group would act as a hydrogen bond donor. The nitro group, with its two oxygen atoms, would be a strong hydrogen bond acceptor. Therefore, N-H···O hydrogen bonds are expected to be a prominent feature in the crystal packing of this compound.

A summary of potential intermolecular interactions is provided in the table below, based on the analysis of related compounds.

| Potential Intermolecular Interactions in this compound | |

| Interaction Type | Description |

| N-H···O Hydrogen Bonds | The indole N-H group acting as a donor to the oxygen atoms of the nitro group. |

| C-H···O Interactions | Weak hydrogen bonds between aromatic C-H groups and the oxygen atoms of the nitro group. |

| C-H···π Interactions | Interactions between C-H bonds and the π-systems of the indole and nitrophenyl rings. |

| π-π Stacking | Stacking of the aromatic rings, contributing to crystal stability. |

Conformation of Cyclic Moieties

The conformation of this compound is primarily defined by the dihedral angle between the indole ring system and the 2-nitrophenyl group. Computational studies, such as those performed on (E)-1-(2–nitrophenyl)-3-phenylprop-2-en-1-one, indicate that steric hindrance between the substituents on adjacent rings can lead to a non-planar conformation. researchgate.net

In the case of this compound, the proximity of the nitro group to the indole ring at the 2-position likely forces the two ring systems to be twisted with respect to each other. This deviation from planarity is a common feature in 2-arylindoles and is influenced by the size and nature of the substituents on the phenyl ring.

Density Functional Theory (DFT) calculations on related molecules have been used to determine the preferred conformation by optimizing the molecular geometry to a minimum energy state. For instance, in a related nitrophenyl-indole derivative, the dihedral angle between the indole ring and a substituted benzene (B151609) ring was found to be 37.64 (16)°. While this value is for a different molecule, it highlights the tendency for these systems to adopt a non-planar conformation. The exact dihedral angle in this compound would be dependent on the balance between steric repulsion and the electronic effects of conjugation.

The table below summarizes the expected conformational features of the cyclic moieties in this compound based on theoretical considerations.

| Conformational Features of Cyclic Moieties | |

| Indole Ring | Expected to be essentially planar. |

| 2-Nitrophenyl Ring | The phenyl ring itself will be planar. |

| Overall Conformation | A non-planar arrangement is predicted, with a significant dihedral angle between the indole and nitrophenyl rings due to steric hindrance from the ortho-nitro group. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure and properties of molecules like 2-(2-Nitrophenyl)-1H-indole. DFT calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately.

A fundamental step in any computational analysis is geometry optimization. This process locates the minimum energy structure of the molecule on the potential energy surface, which corresponds to its most stable conformation. For this compound, optimization would reveal the precise bond lengths, bond angles, and dihedral angles.

The key structural features include the planar indole (B1671886) ring and the attached 2-nitrophenyl group. A critical parameter is the dihedral angle between the plane of the indole ring and the plane of the nitrophenyl ring. This angle is influenced by steric hindrance between the hydrogen atom on C3 of the indole and the nitro group on the phenyl ring, as well as by electronic effects. The optimized geometry is crucial, as all other computed properties are dependent on it. The stability of the molecule can be further assessed by calculating its heat of formation and vibrational frequencies; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Table 1: Predicted Key Geometrical Parameters for this compound (Illustrative) This table is illustrative as specific published data for this molecule is scarce. The values represent typical ranges for similar structures.

| Parameter | Predicted Value |

|---|---|

| C-C (indole ring) | 1.37 - 1.41 Å |

| C-N (indole ring) | 1.37 - 1.38 Å |

| C-C (phenyl ring) | 1.39 - 1.40 Å |

| C-N (nitro group) | ~1.47 Å |

| N-O (nitro group) | ~1.22 Å |

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity, kinetic stability, and the energy of the lowest electronic excitation.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing 2-nitrophenyl group, particularly on the nitro moiety. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited, which influences its optical and electronic properties. The energy gap is a key parameter in predicting the chemical behavior of the molecule.

Table 2: Predicted Frontier Orbital Energies (Illustrative) This table is illustrative and based on typical values for related nitroaromatic and indole compounds.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.5 to -6.5 eV |

| ELUMO | -2.0 to -3.0 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the electron density surface.

In an MEP map of this compound, distinct regions of potential would be visible:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative potential is expected around the oxygen atoms of the nitro group, due to their high electronegativity and lone pairs of electrons. The nitrogen atom of the indole N-H group also represents a site of negative potential.

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The most positive potential is typically found around the hydrogen atom of the indole N-H group, making it a potential hydrogen bond donor.

The MEP map provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns.

Fukui functions are reactivity descriptors derived from DFT that quantify the change in electron density at a specific point when an electron is added to or removed from the molecule. They provide a more quantitative prediction of local reactivity than MEP maps.

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (electron acceptance). The site with the highest value is the most likely to be attacked by a nucleophile.

f-(r): For electrophilic attack (electron donation). The site with the highest value is the most susceptible to attack by an electrophile.

f0(r): For radical attack.

For this compound, Fukui function analysis would likely predict that the carbon atoms of the electron-deficient nitrophenyl ring are the primary sites for nucleophilic attack (high f+), while the carbon atoms of the electron-rich indole ring are the most probable sites for electrophilic attack (high f-).

Molecular Dynamics Simulations

While DFT provides insights into a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation would model the movement of the atoms in this compound, typically when solvated in a solvent like water or an organic solvent.

These simulations can reveal:

Conformational Dynamics: How the dihedral angle between the two rings fluctuates over time.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the indole N-H group and solvent molecules, or interactions between the nitro group and the solvent.

MD simulations provide a bridge between the theoretical properties of a single molecule and its behavior in a more realistic, condensed-phase environment.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental structure.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. The predicted shifts for the protons on the indole and nitrophenyl rings would be distinct and could be used to confirm the molecular structure. For instance, the indole N-H proton would be expected to have a characteristic downfield shift.

Vibrational Spectroscopy (IR and Raman): The calculation of harmonic vibrational frequencies can predict the infrared (IR) and Raman spectra. Key predicted vibrational modes for this molecule would include the N-H stretch of the indole, the asymmetric and symmetric stretches of the NO2 group, and various C-H and C=C stretching and bending modes of the aromatic rings. These calculated frequencies are often scaled to better match experimental values.

Table 3: Predicted Characteristic Vibrational Frequencies (Illustrative) This table is illustrative. Values are typical for the functional groups mentioned.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| Indole N-H | Stretching | 3400 - 3500 |

| Nitro NO2 | Asymmetric Stretch | 1520 - 1560 |

| Nitro NO2 | Symmetric Stretch | 1340 - 1370 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves locating and characterizing the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, simulations of its formation (e.g., via Fischer, Bischler, or other indole syntheses adapted for this specific structure) or its subsequent reactions could provide deep mechanistic insight. However, detailed reaction mechanism simulations, including transition state analysis and activation energy calculations involving this specific compound, are not available in the reviewed scientific literature.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules, such as van der Waals forces, hydrogen bonds, and steric clashes. The method is based on the electron density (ρ) and its reduced density gradient (s). NCI plots provide a 3D representation of these interactions, where different colors typically signify the type and strength of the interaction (e.g., blue for strong attractive interactions, green for weak van der Waals interactions, and red for repulsive steric clashes).

A specific Non-Covalent Interaction (NCI) analysis for this compound, which would reveal intramolecular interactions between the indole ring and the nitrophenyl substituent, has not been published in the available literature. Such an analysis could provide valuable information on the molecule's preferred conformation and stability.

Chemical Reactivity and Derivatization Strategies of 2 2 Nitrophenyl 1h Indole

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group in 2-(2-nitrophenyl)-1H-indole to its corresponding amino functionality, yielding 2-(2-aminophenyl)-1H-indole, is a pivotal transformation. This seemingly simple reduction opens up a vast number of subsequent derivatization possibilities. The resulting primary aromatic amine is a versatile nucleophile and a precursor for various cyclization and functional group interconversion reactions. Several established methods can be employed for this reduction, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Commonly employed methods for the reduction of aromatic nitro compounds are highly effective for this transformation. These include catalytic hydrogenation and chemical reduction using metals in acidic media or metal salts.

Catalytic Hydrogenation: This is a widely used and often preferred method due to its clean nature, typically yielding the desired amine in high purity. The reaction involves the use of hydrogen gas in the presence of a metal catalyst.

| Catalyst | Pressure | Temperature | Solvent | Observations |

| Palladium on Carbon (Pd/C) | Atmospheric or elevated | Room Temperature | Ethanol, Methanol, Ethyl Acetate | A highly effective and common choice for nitro group reductions. commonorganicchemistry.com |

| Raney Nickel (Ra-Ni) | Atmospheric or elevated | Room Temperature | Ethanol, Methanol | Another active catalyst, often used when dehalogenation is a concern with other catalysts. commonorganicchemistry.com |

| Platinum(IV) Oxide (PtO₂) | Atmospheric or elevated | Room Temperature | Various | A robust catalyst for hydrogenation reactions. |

Chemical Reduction: A variety of chemical reducing agents can also be employed. These methods are particularly useful when catalytic hydrogenation is not feasible or when specific reaction conditions are required.

| Reagent | Solvent | Conditions | Observations |

| Tin(II) Chloride (SnCl₂) | Ethanol, Ethyl Acetate | Reflux | A mild and selective method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comscispace.comnih.govcommonorganicchemistry.comacsgcipr.org |

| Iron (Fe) powder | Acetic Acid/Ethanol/Water | Reflux | An economical and effective reducing agent, often used in industrial settings. scispace.com |

| Zinc (Zn) powder | Acetic Acid | Room Temperature to Reflux | Another viable metal reductant for this transformation. |

| Hydrazine Hydrate (N₂H₄·H₂O) | Ethanol | Reflux with catalyst (e.g., Pd/C) | A common method for transfer hydrogenation, avoiding the need for high-pressure hydrogen gas. |

Post-Synthetic Modifications and Functional Group Interconversions

The generation of 2-(2-aminophenyl)-1H-indole from its nitro precursor unlocks a plethora of opportunities for further molecular elaboration through post-synthetic modifications and functional group interconversions. The primary amine and the indole (B1671886) N-H are the main handles for these transformations.

N-Acylation: The amino group of 2-(2-aminophenyl)-1H-indole can be readily acylated using various acylating agents to form the corresponding amides. This is a common strategy to introduce new functional groups or to protect the amine during subsequent reactions. A general and efficient method for N-acylation involves the reaction of the amine with an acylating agent like acetic anhydride, often without the need for a catalyst. orientjchem.org

N-Alkylation: The indole nitrogen can be alkylated to introduce various alkyl or substituted alkyl groups. This is typically achieved by first deprotonating the indole N-H with a strong base, such as sodium hydride (NaH), to form the corresponding anion, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. youtube.com A similar strategy can be envisioned for the alkylation of the amino group, although care must be taken to control the degree of alkylation.

Diazotization and Sandmeyer-type Reactions: The primary aromatic amino group in 2-(2-aminophenyl)-1H-indole can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is a versatile intermediate that can be substituted with a wide range of nucleophiles in what is known as the Sandmeyer reaction and related transformations. wikipedia.orglscollege.ac.inbyjus.comorganic-chemistry.org This allows for the introduction of functionalities such as halogens (Cl, Br, I), cyano, hydroxyl, and others, providing a powerful tool for diversification.

C-H Activation Strategies for Further Derivatization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including indoles. This approach avoids the need for pre-functionalized starting materials, such as haloindoles. For this compound and its derivatives, C-H activation can be directed to various positions on both the indole and the phenyl rings, often through the use of a directing group.

Palladium-catalyzed C-H arylation is a prominent example of this strategy. byjus.comrsc.org By attaching a suitable directing group to the indole nitrogen, the palladium catalyst can be guided to a specific C-H bond, leading to regioselective arylation. For instance, a phosphinoyl directing group has been shown to direct C-H activation to the C7 position of the indole ring. byjus.com Other directing groups can steer the functionalization to the C2, C3, or C4 positions. princeton.edu This methodology allows for the introduction of new aryl or heteroaryl substituents, significantly increasing the molecular complexity.

Photochemical Transformations

Photochemistry offers unique pathways for the transformation of organic molecules that are often not accessible through thermal reactions. For this compound, photochemical reactions can be initiated by the excitation of either the indole or the nitrophenyl chromophore.

Photooxidation: The UV-induced oxidation of 2-substituted indole derivatives in the presence of air has been shown to lead to the formation of benzoxazinone derivatives. nih.govrsc.org This transformation likely proceeds through a complex mechanism involving either singlet oxygen or the reaction of the excited indole with ground-state oxygen.

Photocyclization: The presence of the ortho-nitrophenyl group on the indole ring provides a structural motif that can potentially undergo intramolecular photochemical reactions. For instance, a "caging" and "uncaging" strategy has been explored using a 2-(4-nitrophenyl)-1H-indole derivative, where photolysis leads to the release of a protected molecule. nii.ac.jp This suggests that intramolecular redox processes can be initiated by light, potentially leading to cyclization or rearrangement products.

Photo-redox Catalysis: The indole nucleus can participate in photo-redox catalytic cycles, enabling a variety of functionalization reactions under mild conditions. nih.govrsc.org These reactions can include hydroborylation and other additions to the indole double bond, leading to the formation of indolines with new functionalities.

Ring-Closing Reactions to Form Fused Heterocycles

The 2-(2-aminophenyl)-1H-indole derivative is an excellent precursor for the synthesis of various fused heterocyclic systems through intramolecular and intermolecular ring-closing reactions. These reactions lead to the formation of polycyclic structures with potential biological and material science applications.

Formation of Quinolines and Quinolinones

The synthesis of quinolines from 2-(2-aminophenyl)-1H-indole can be achieved through well-established named reactions. The Combes quinoline synthesis, for example, involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgslideshare.netiipseries.orgcambridge.orgresearchgate.net In this case, 2-(2-aminophenyl)-1H-indole would serve as the aniline component, reacting with a β-diketone to form a substituted quinoline fused to the indole system.

Quinolinone derivatives can also be synthesized from similar precursors. For instance, the reaction of an aniline with a β-ketoester can lead to the formation of a 4-quinolone, a reaction known as the Conrad-Limpach synthesis. nih.gov Palladium-catalyzed C-H activation and cyclization is another modern approach to construct the quinolinone core. nih.govorganic-chemistry.org

Synthesis of Indeno[1,2-b]indoles and Isoindolo[2,1-a]indoles

The synthesis of more complex fused systems, such as indeno[1,2-b]indoles and isoindolo[2,1-a]indoles, can also be envisioned starting from this compound or its amino derivative.

Indeno[1,2-b]indoles: The construction of the indeno[1,2-b]indole skeleton can be achieved through intramolecular cyclization strategies. One plausible approach is the intramolecular Heck reaction. princeton.eduresearchgate.net This would involve the conversion of the amino group of 2-(2-aminophenyl)-1H-indole into a halide (e.g., iodide or bromide) via a Sandmeyer reaction, followed by palladium-catalyzed intramolecular cyclization onto the C3 position of the indole ring.

Isoindolo[2,1-a]indoles: The synthesis of the isoindolo[2,1-a]indole ring system can be approached through reactions that form a new ring between the amino group and the indole nitrogen. The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related structures. wikipedia.orgnih.govorganicreactions.orgresearchgate.netnih.gov A variation of this reaction could potentially be employed, where a derivative of 2-(2-aminophenyl)-1H-indole acts as the β-arylethylamine equivalent, reacting with an aldehyde or ketone to undergo cyclization and form the desired fused system.

Construction of Isocryptolepine Alkaloid Skeletons

The synthesis of the isocryptolepine alkaloid skeleton, an indolo[3,2-c]quinoline system, from this compound is a notable transformation that involves the reductive cyclization of the nitro group. This process is a key step in the total synthesis of isocryptolepine, a naturally occurring bioactive alkaloid. nih.govrsc.org

One convenient synthesis route begins with this compound, which is itself synthesized through the condensation of a Wittig reagent with 2-nitrobenzaldehyde. The subsequent and crucial step involves the closure of the quinoline ring. This is achieved through a Duff reaction conducted in trifluoroacetic acid. researchgate.net

Another approach to the isocryptolepine framework involves a palladium-catalyzed Stille coupling reaction. In this method, a 2-tributylstannyl-N-protected indole is coupled with 2-iodonitrobenzene to yield 2-(o-nitrophenyl)indole. researchgate.net This intermediate then undergoes a series of reactions including reduction of the nitro group, N-formylation, and N-methylation to produce a formamide derivative. The final ring closure to form the isocryptolepine skeleton is accomplished by refluxing this formamide in ethanol with sulfuric acid. researchgate.net

The core structure of isocryptolepine has been the target of numerous synthetic strategies due to its interesting biological activities, including antiplasmodial properties. researchgate.netnih.gov These synthetic methods often rely on the strategic formation of the indole or quinoline ring system as the final step. nih.gov Transition metal-catalyzed cross-coupling reactions, starting from haloquinoline and haloaniline derivatives, have also been employed in the assembly of the indolo[3,2-c]quinoline core. researchgate.net

| Starting Material | Key Reaction | Product |

| This compound | Duff reaction in trifluoroacetic acid | Isocryptolepine |

| 2-Tributylstannyl-N-protected indole and 2-iodonitrobenzene | Stille coupling, reduction, formylation, methylation, acid-catalyzed cyclization | Isocryptolepine |

Reactions Involving the Indole N-H or C-2 Positions

The indole N-H and C-2 positions of this compound and related derivatives are key sites for functionalization, enabling the synthesis of a wide array of more complex molecules.

N-H Position Reactivity:

The nitrogen atom of the indole ring can be readily alkylated or arylated. For instance, the reaction of indole with 2-nitrobenzyl bromide can lead to N-alkylation. researchgate.net Similarly, N-arylation can be achieved by reacting indole with 1-fluoro-2-nitrobenzene in the presence of a base like sodium hydroxide in dimethyl sulfoxide (DMSO). rsc.org The resulting N-substituted indoles can then be used in further synthetic transformations.

C-2 Position Reactivity:

The C-2 position of the indole nucleus is susceptible to various electrophilic substitution and metal-catalyzed cross-coupling reactions. While the C-3 position is generally more nucleophilic in indoles, derivatization at the C-2 position can be achieved under specific conditions or with appropriate directing groups. chim.it

Palladium-catalyzed cross-coupling reactions are powerful tools for C-2 functionalization. For example, the C-2 arylation of N-protected indoles can be accomplished through a palladium-catalyzed double C-H activation with a promoter like silver acetate in an acidic medium. chim.it The installation of a directing group on the indole nitrogen can facilitate alkenylation at the less nucleophilic C-2 position. chim.it

Furthermore, direct C-2 alkynylation of indoles with terminal alkynes has been reported using a palladium catalyst with oxygen as the terminal oxidant. chim.it Trifluoromethylation at the C-2 position of indoles can also be achieved using various reagents and conditions, including metal-free methods. researchgate.net

| Position | Reaction Type | Reagents/Conditions | Product Type |

| N-H | Alkylation | 2-Nitrobenzyl bromide | N-alkylated indole |

| N-H | Arylation | 1-Fluoro-2-nitrobenzene, NaOH, DMSO | N-arylated indole |

| C-2 | Arylation | Pd-catalyst, AgOAc, acidic medium (on N-protected indole) | C-2 arylated indole |

| C-2 | Alkenylation | Pd-catalyst (with N-directing group) | C-2 alkenylated indole |

| C-2 | Alkynylation | Pd-catalyst, O2 | C-2 alkynylated indole |

| C-2 | Trifluoromethylation | Various methods, including metal-free | C-2 trifluoromethylated indole |

Advanced Applications in Organic Synthesis and Materials Science

Utility as a Synthon for Complex Natural Product Synthesis (e.g., Indole (B1671886) Alkaloids)

While direct applications of 2-(2-Nitrophenyl)-1H-indole in the total synthesis of specific complex natural products are not extensively documented, its structure suggests significant potential as a versatile synthon for indole alkaloids. The presence of the nitro group allows for a variety of chemical transformations that can lead to the intricate architectures characteristic of these natural products.

One plausible synthetic strategy involves the reductive cyclization of the nitro group. This transformation can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The resulting amino group can then participate in intramolecular reactions to form new heterocyclic rings, a common feature in many indole alkaloids. For instance, a subsequent intramolecular condensation or cyclization could lead to the formation of fused polycyclic systems.

Key synthetic transformations that could be employed include:

Reductive Cyclization: The reduction of the nitro group to an amine, followed by intramolecular cyclization, is a powerful method for constructing fused heterocyclic systems. This approach could be utilized to build the core structures of various indole alkaloids.

Fischer Indole Synthesis: While this compound is already an indole, derivatives of the corresponding 2-nitrophenylhydrazine could be used in Fischer indole syntheses with appropriate ketones or aldehydes to construct more complex, substituted indole cores.

Pictet-Spengler Reaction: Derivatives of this compound, particularly those that can be converted to a tryptamine equivalent, could undergo the Pictet-Spengler reaction. This reaction is a cornerstone in the synthesis of β-carboline and tetrahydro-β-carboline skeletons, which are prevalent in a vast number of indole alkaloids.

The strategic functionalization of the indole nitrogen or other positions on the indole ring, in combination with the reactivity of the nitro group, opens up a wide array of possibilities for the synthesis of complex and biologically active indole alkaloids.

Design of Photolabile Protecting Groups

The 2-(2-nitrophenyl)ethyl and related motifs are well-established as photolabile protecting groups (PPGs) in organic synthesis. nih.govthermofisher.comjk-sci.com These "caging" groups can be cleaved with high spatial and temporal precision using light, making them invaluable tools in chemical biology and materials science. The underlying mechanism typically involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the release of the protected functional group.

Although direct examples utilizing the this compound scaffold as a PPG are not prevalent, its structural similarity to known PPGs suggests its potential in this area. A hypothetical design for a PPG based on this scaffold could involve attachment of a substrate to the indole nitrogen. Upon irradiation, the excited nitro group could initiate a cascade of reactions leading to the release of the protected substrate.

A study on 2-(4-nitrophenyl)-1H-indole (NPI) has demonstrated its potential as a new chromophore for photolabile protecting groups for carboxylic acids. nih.gov This suggests that the 2-(2-nitrophenyl) isomer could also be explored for similar applications.

| Photolabile Protecting Group Scaffold | Typical Wavelength for Cleavage | Byproducts | Potential Protected Groups |

| 2-(2-Nitrophenyl)ethyl | UV (e.g., 365 nm) | 2-Nitrosostyrene | Alcohols, Carboxylic acids, Amines |

| 2-(2-Nitrophenyl)propyl | UV | 2-Nitrosopropiophenone | Carboxylic acids |

| 2-(4-Nitrophenyl)-1H-indole (NPI) | UV | Complex | Carboxylic acids |

| Hypothetical this compound | UV | To be determined | Carboxylic acids, Alcohols |

Precursor for Advanced Heterocyclic Scaffolds

The this compound molecule is an excellent precursor for the synthesis of various advanced heterocyclic scaffolds, particularly those containing fused ring systems. The presence of the nitro group ortho to the indole linkage is key to its utility in intramolecular cyclization reactions.

One of the most powerful methods for the synthesis of fused heterocycles from ortho-nitroaryl compounds is the Cadogan reaction . This reaction typically involves a reductive cyclization using a trivalent phosphorus reagent, such as triethyl phosphite (B83602). In the case of this compound, a Cadogan-type reaction could lead to the formation of indolo[1,2-a]quinolines , a class of compounds with interesting photophysical and biological properties.

Furthermore, the reductive cyclization of this compound and its derivatives can be a pathway to other important heterocyclic cores:

Carbazoles: While not a direct cyclization product, transformations of the initial cyclization products or alternative reaction pathways could lead to the formation of carbazole (B46965) derivatives, which are known for their applications in materials science and medicinal chemistry.

β-Carbolines: Through multi-step synthetic sequences involving the modification of the indole and nitrophenyl moieties, this compound could serve as a starting material for the synthesis of the β-carboline framework.

Quinolines: Reductive cyclization strategies can also be envisioned to produce quinoline derivatives, which are a prominent class of heterocyclic compounds with a wide range of biological activities.

| Reaction Type | Reagents | Resulting Heterocyclic Scaffold |

| Cadogan Reductive Cyclization | P(OEt)₃ | Indolo[1,2-a]quinoline |

| Catalytic Hydrogenation | H₂, Pd/C | Dihydroindolo[1,2-a]quinoline |

| Other Reductive Cyclizations | SnCl₂, etc. | Various fused indole systems |

Development of Artificial Chemical Systems (e.g., "Artificial Breathing" Reactions)

A fascinating application of nitrophenyl-substituted indoles has been demonstrated in the development of artificial chemical systems that mimic biological processes. Specifically, derivatives of 2-(4-nitrophenyl)-1H-indole have been shown to undergo a light-triggered "artificial breathing" reaction. nih.gov This process involves the photochemical elimination of carbon dioxide (CO₂) and the subsequent absorption of molecular oxygen (O₂).

In this system, a carboxylic acid group attached to the indole nitrogen is cleaved upon photolysis, releasing CO₂. Concurrently, the molecule undergoes a transformation that involves the uptake of oxygen from the environment, leading to the formation of an aldehyde. nih.gov This light-induced gas exchange mimics the fundamental respiratory process of living organisms.

While this phenomenon has been explicitly demonstrated with the 2-(4-nitrophenyl) isomer, the underlying mechanism, which is believed to involve an intramolecular electron transfer from the indole moiety to the excited nitro group, suggests that this compound derivatives could exhibit similar "artificial breathing" behavior. The development of such systems is of great interest for creating photoresponsive materials and molecular machines.

Conclusion and Future Research Directions

Summary of Key Contributions to 2-(2-Nitrophenyl)-1H-indole Chemistry

Research into this compound has primarily focused on its synthesis, often as a precursor to other functionalized indole (B1671886) derivatives. A notable contribution is the reductive cyclization of ortho-nitrostyrenes, a powerful method for forming the indole ring. studfile.net While direct synthesis of this compound is not extensively documented, related syntheses of 2-arylindoles provide a foundational understanding. For instance, the synthesis of the isomeric 2-(4-nitrophenyl)-1H-indole has been achieved through the condensation of substituted acetophenones with phenylhydrazine, followed by cyclization using polyphosphoric acid. ipb.pt This suggests that a similar approach, utilizing 2-nitroacetophenone, could be a viable route to the target compound.

Emerging Synthetic Methodologies and Catalytic Systems

The synthesis of 2-arylindoles, including this compound, has been significantly advanced by the development of modern catalytic systems. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as a powerful tool for the construction of the C2-aryl bond. nih.govrsc.org These methods often involve the coupling of an indole precursor with an aryl halide or boronic acid. For example, palladium-catalyzed dual C-H activation has been utilized for the synthesis of complex indolo[1,2-f]phenanthridines from N-(2-halophenyl)-indoles. rsc.org

Furthermore, reductive cyclization of 2-nitrobiphenyls and 2-nitrostyrenes, often catalyzed by transition metals like rhodium, offers a direct route to various N-heterocycles, including carbazoles and indoles. researchgate.net The use of CO surrogates, such as phenyl formate (B1220265), in palladium-catalyzed reductive cyclizations of β-nitrostyrenes presents a safer and more convenient alternative to pressurized carbon monoxide. mdpi.com These emerging methodologies hold promise for the efficient and selective synthesis of this compound and its derivatives.

Advanced Characterization Techniques for Complex Structures

The structural elucidation of this compound and related complex molecules relies on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is fundamental for determining the connectivity of atoms. researchgate.net For instance, in the characterization of the isomeric 2-(4-nitrophenyl)-1H-indole, the 1H NMR spectrum shows characteristic signals for the indole NH proton and the aromatic protons of both the indole and nitrophenyl rings. ipb.pt The 13C NMR spectrum provides information on the carbon framework. ipb.ptnih.gov

Mass spectrometry is another crucial tool for determining the molecular weight and fragmentation pattern of these compounds. semanticscholar.orgmdpi.com Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are invaluable for unambiguously assigning all proton and carbon signals in complex indole derivatives, especially when dealing with multiple substituents. researchgate.net

Theoretical Predictions and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in understanding the electronic structure, stability, and reactivity of substituted indoles. nih.gov DFT calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be correlated with experimental data to confirm the structure of synthesized compounds. mdpi.com

Mechanistic studies, often aided by computational modeling, provide insights into the reaction pathways of indole synthesis. For example, the mechanism of the Fischer indole synthesis, a classical method for preparing indoles, has been extensively studied. researchgate.netrsc.org Understanding the reaction mechanisms allows for the optimization of reaction conditions and the development of new synthetic strategies. DFT studies on related nitro-containing compounds, such as N-(2-nitrophenyl)maleimide, have provided detailed information on their structural and electronic properties, which can be extrapolated to understand the behavior of this compound. nih.gov

Potential as a Building Block for Novel Chemical Entities

The this compound scaffold is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles. The nitro group can be readily reduced to an amino group, which can then participate in various cyclization reactions to form fused heterocyclic systems. For instance, the reductive cyclization of 2-(2-nitrophenyl)indole can lead to the formation of indolo[3,2-c]quinolines. researchgate.net

The indole ring itself can undergo further functionalization at various positions, allowing for the introduction of diverse chemical moieties. researchgate.netnih.govscispace.com This versatility makes this compound a promising starting material for the development of novel compounds with potential applications in medicinal chemistry and materials science. uninsubria.it The synthesis of various indole derivatives and their subsequent biological evaluation is an active area of research. nih.govclockss.org

Q & A

Basic: What synthetic methodologies are employed for preparing 2-(2-Nitrophenyl)-1H-indole?

The synthesis of this compound typically involves multi-step reactions, including:

- Nitro group introduction : Direct nitration of the phenyl ring using mixed acid (HNO₃/H₂SO₄) under controlled conditions to ensure regioselectivity.

- Indole core formation : Cyclization via Fischer indole synthesis or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach substituents .

- Functionalization : Post-synthetic modifications, such as protecting group strategies (e.g., tert-butyloxycarbonyl, BOC) to stabilize reactive sites during synthesis .

For advanced optimization, computational tools (DFT calculations) can predict reaction pathways and regiochemical outcomes .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and detect tautomeric forms (e.g., indole NH proton at δ 7.94 ppm in CDCl₃) .

- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between indole and nitrophenyl groups) and non-classical hydrogen bonding interactions (e.g., indole NH···π interactions) .

- UV-Vis spectroscopy : Identifies electronic transitions influenced by the nitro group’s electron-withdrawing effects .

Database resources like PubChem and NIST Chemistry WebBook provide reference data for cross-validation .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing signals)?

Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Methodological approaches include:

- Variable-temperature NMR : To identify exchange broadening or slow equilibria (e.g., NH proton exchange in DMSO-d₆) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula when impurities mimic target signals.

- Comparative crystallography : Cross-referencing with structurally analogous compounds (e.g., 2-(4-Fluorophenyl)-3-methyl-1H-indole, where NH···π interactions dominate packing) .

Documentation of solvent effects (e.g., CDCl₃ vs. DMSO) and crystal growth conditions is critical for reproducibility .

Advanced: How to design experiments to evaluate the bioactivity of this compound derivatives?

- Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like monoamine oxidases or kinases.

- In vitro assays :

- Enzyme inhibition: Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADH depletion for oxidoreductases).

- Cell viability: Screen against cancer cell lines (e.g., MTT assay) with nitro-reductase-rich models to probe prodrug activation .

- Structure-activity relationship (SAR) : Systematically modify the nitro group’s position and indole substituents to map pharmacophoric regions .

Advanced: What strategies enable selective functionalization of the indole ring without disrupting the nitro group?

- Protecting groups : Temporarily mask the nitro group with tert-butyl or acetyl during reactions (e.g., alkylation at C3 using iodomethane/K₂CO₃) .

- Transition metal catalysis : Palladium-mediated C–H activation at C5/C7 positions (e.g., using directing groups like pyridine) avoids nitro reduction .

- Microwave-assisted synthesis : Enhances regioselectivity in heterocyclic couplings (e.g., Buchwald-Hartwig amination) .

Monitor reaction progress via TLC and LC-MS to detect side products (e.g., nitro group reduction to amine).

Advanced: How to analyze hydrogen-bonding networks and their impact on solid-state properties?

- Single-crystal X-ray diffraction : Quantify intermolecular interactions (e.g., NH···O/N distances in 2-(4-Fluorophenyl)-3-methyl-1H-indole, R factor = 0.065) .

- Hirshfeld surface analysis : Visualizes interaction motifs (e.g., π-stacking vs. hydrogen bonding) using software like CrystalExplorer .

- Thermogravimetric analysis (TGA) : Correlates thermal stability with packing efficiency (e.g., weak NH···π interactions may lower melting points) .

For polymorph screening, vary crystallization solvents (e.g., ethanol vs. acetonitrile) and track lattice parameters .

Basic: What are the key physicochemical properties of this compound relevant to solubility and formulation?

- LogP : Predicted ~3.8 (via XLogP3), indicating moderate hydrophobicity .

- Melting point : Typically 141–143°C, influenced by crystallinity and substituent polarity .

- Solubility : Poor in water; use DMSO or ethanol for in vitro studies. Micellar encapsulation (e.g., Pluronic F-127) enhances aqueous dispersion .

Database tools like ChemicalBook provide experimental property references for benchmarking .

Advanced: How can computational chemistry aid in predicting reactivity and stability of this compound derivatives?

- DFT calculations : Optimize geometries (e.g., B3LYP/6-31G*) to predict electrophilic substitution sites and nitro group resonance effects .

- Molecular dynamics (MD) : Simulate solvation effects and protein-ligand binding kinetics (e.g., GROMACS for membrane permeability studies).

- QSAR models : Correlate electronic parameters (e.g., Hammett σ constants) with bioactivity datasets to prioritize synthetic targets .

Validate predictions with experimental data (e.g., cyclic voltammetry for redox potential) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.